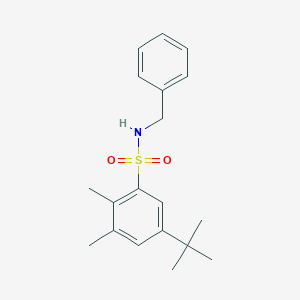![molecular formula C21H21NO2S B281203 N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide, also known as BI-4, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BI-4 belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring.
作用机制
The mechanism of action of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and downregulating the expression of cyclins. N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide also induces apoptosis by activating the caspase cascade and upregulating pro-apoptotic proteins. In inflammation, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorders, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide protects neurons from oxidative stress by upregulating antioxidant enzymes and reducing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide vary depending on the disease model and the experimental conditions. In cancer cells, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide inhibits cell proliferation and induces apoptosis, leading to the inhibition of tumor growth. In inflammation, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. In neurodegenerative disorders, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide protects neurons from oxidative stress and improves cognitive function, leading to the prevention or delay of disease progression.
实验室实验的优点和局限性
One of the advantages of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide also exhibits high selectivity and potency towards its target molecules, making it a promising candidate for drug development. However, one of the limitations of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide is its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research on N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide. One direction is to explore its potential therapeutic properties in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to optimize the synthesis method of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide and to identify its target molecules. Finally, the development of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide derivatives with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
合成方法
The synthesis of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide involves the reaction of 4-isopropylbenzenesulfonyl chloride with 1,1'-biphenyl-4-amine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution of the chlorine atom by the amine group, resulting in the formation of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide. The yield of N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide has been extensively studied for its potential therapeutic properties in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders such as Alzheimer's disease, N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
分子式 |
C21H21NO2S |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
N-(4-phenylphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S/c1-16(2)17-10-14-21(15-11-17)25(23,24)22-20-12-8-19(9-13-20)18-6-4-3-5-7-18/h3-16,22H,1-2H3 |
InChI 键 |
YHKJRQHKDSXWRH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B281122.png)
![Methyl 2-methyl-5-[(1-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281123.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B281127.png)
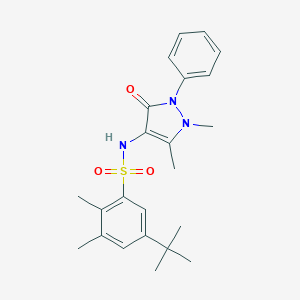
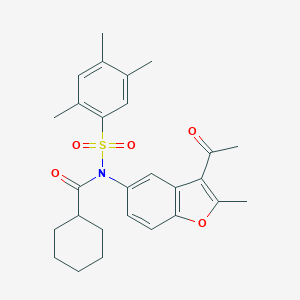
![Ethyl 5-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281130.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281132.png)
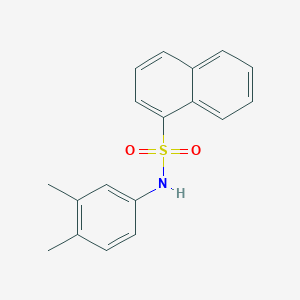
![4-{[(9,10-Dioxo-9,10-dihydro-2-anthracenyl)sulfonyl]amino}benzoic acid](/img/structure/B281135.png)
![N,N-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281137.png)
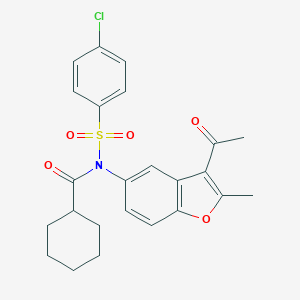
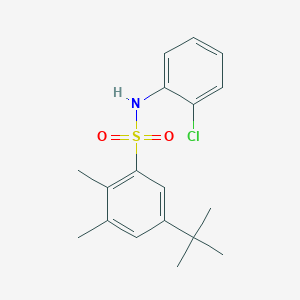
![N-[(4-isopropylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281141.png)
